molecular formula C17H20O3 B13405485 4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 87822-05-7

4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one

Cat. No.: B13405485
CAS No.: 87822-05-7
M. Wt: 272.34 g/mol
InChI Key: RRUYIOGMYTWIGP-UHFFFAOYSA-N
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Description

4-acetyl-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one typically involves multiple steps, starting from simpler aromatic compounds. The process may include Friedel-Crafts acylation, hydroxylation, and methylation reactions under controlled conditions. Specific reagents and catalysts, such as aluminum chloride for acylation and palladium catalysts for hydroxylation, are often used to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the acetyl group may yield an alcohol.

Scientific Research Applications

4-acetyl-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-acetyl-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-acetyl-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one: shares similarities with other biphenyl derivatives, such as:

Uniqueness

The unique combination of functional groups in 4-acetyl-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro-[1,1’-biphenyl]-3(2H)-one gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

87822-05-7

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

2-acetyl-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C17H20O3/c1-9-5-10(2)16(11(3)6-9)13-7-14(19)17(12(4)18)15(20)8-13/h5-6,13,19H,7-8H2,1-4H3

InChI Key

RRUYIOGMYTWIGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2CC(=C(C(=O)C2)C(=O)C)O)C

Origin of Product

United States

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